molecular formula C12H21BrN2O B13964208 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13964208
M. Wt: 289.21 g/mol
InChI Key: KHPKMPSPKYJKKM-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group, a bromomethyl group, and a spirocyclic azaspirodecane ring system. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, alcohols

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like ketones or carboxylic acids

    Reduction: Reduced derivatives with additional hydrogen atoms

    Substitution: Substituted products with various functional groups replacing the bromomethyl group

Scientific Research Applications

2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The spirocyclic structure may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(8-methyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure but lacks the bromomethyl group.

    2-Amino-1-(8-chloromethyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure with a chloromethyl group instead of a bromomethyl group.

    2-Amino-1-(8-hydroxymethyl-2-azaspiro[4.5]decan-2-yl)ethanone: Similar structure with a hydroxymethyl group.

Uniqueness

The presence of the bromomethyl group in 2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone imparts unique reactivity and potential biological activity compared to its analogs. The spirocyclic structure adds rigidity and enhances its binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21BrN2O

Molecular Weight

289.21 g/mol

IUPAC Name

2-amino-1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]ethanone

InChI

InChI=1S/C12H21BrN2O/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9,14H2

InChI Key

KHPKMPSPKYJKKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CBr)CCN(C2)C(=O)CN

Origin of Product

United States

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